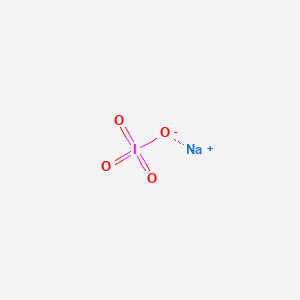
3,3-Dimethyl-1-propan-2-ylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-propan-2-ylpiperidine, also known as DMPPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPPI is a piperidine derivative that possesses unique properties, making it an attractive molecule for researchers to study. In
Wirkmechanismus
The exact mechanism of action of 3,3-Dimethyl-1-propan-2-ylpiperidine is not fully understood, but it is believed to interact with various receptors in the brain. 3,3-Dimethyl-1-propan-2-ylpiperidine has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. 3,3-Dimethyl-1-propan-2-ylpiperidine has also been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemische Und Physiologische Effekte
3,3-Dimethyl-1-propan-2-ylpiperidine has been shown to have various biochemical and physiological effects. In animal studies, 3,3-Dimethyl-1-propan-2-ylpiperidine has been shown to improve cognitive function, reduce anxiety, and enhance neuroprotection. 3,3-Dimethyl-1-propan-2-ylpiperidine has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-Dimethyl-1-propan-2-ylpiperidine has several advantages for lab experiments, such as its ease of synthesis, stability, and unique properties. However, 3,3-Dimethyl-1-propan-2-ylpiperidine also has some limitations, such as its low solubility in water and limited availability.
Zukünftige Richtungen
There are several future directions for research on 3,3-Dimethyl-1-propan-2-ylpiperidine. One area of research is the development of 3,3-Dimethyl-1-propan-2-ylpiperidine-based drugs for the treatment of various diseases. Another area of research is the synthesis of novel materials and polymers using 3,3-Dimethyl-1-propan-2-ylpiperidine as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 3,3-Dimethyl-1-propan-2-ylpiperidine and its potential applications in various fields.
In conclusion, 3,3-Dimethyl-1-propan-2-ylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 3,3-Dimethyl-1-propan-2-ylpiperidine involves the reaction of 2,2-dimethylpropanal with piperidine in the presence of a catalyst. 3,3-Dimethyl-1-propan-2-ylpiperidine has been studied extensively for its potential applications in medicinal chemistry, material science, and organic synthesis. The exact mechanism of action of 3,3-Dimethyl-1-propan-2-ylpiperidine is not fully understood, but it is believed to interact with various receptors in the brain. 3,3-Dimethyl-1-propan-2-ylpiperidine has several advantages for lab experiments, such as its ease of synthesis, stability, and unique properties. However, 3,3-Dimethyl-1-propan-2-ylpiperidine also has some limitations, such as its low solubility in water and limited availability. There are several future directions for research on 3,3-Dimethyl-1-propan-2-ylpiperidine, including the development of 3,3-Dimethyl-1-propan-2-ylpiperidine-based drugs, the synthesis of novel materials and polymers, and further studies to fully understand its mechanism of action.
Synthesemethoden
The synthesis of 3,3-Dimethyl-1-propan-2-ylpiperidine involves the reaction of 2,2-dimethylpropanal with piperidine in the presence of a catalyst. The reaction produces 3,3-Dimethyl-1-propan-2-ylpiperidine as the primary product, which can be further purified using various methods such as column chromatography, recrystallization, or distillation.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-propan-2-ylpiperidine has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3,3-Dimethyl-1-propan-2-ylpiperidine has been explored as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. In material science, 3,3-Dimethyl-1-propan-2-ylpiperidine has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 3,3-Dimethyl-1-propan-2-ylpiperidine has been used as a chiral auxiliary for the synthesis of enantiopure compounds.
Eigenschaften
CAS-Nummer |
125943-35-3 |
|---|---|
Produktname |
3,3-Dimethyl-1-propan-2-ylpiperidine |
Molekularformel |
C10H21N |
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
3,3-dimethyl-1-propan-2-ylpiperidine |
InChI |
InChI=1S/C10H21N/c1-9(2)11-7-5-6-10(3,4)8-11/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
BNCCBNNWBGUGCH-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCC(C1)(C)C |
Kanonische SMILES |
CC(C)N1CCCC(C1)(C)C |
Synonyme |
Piperidine, 3,3-dimethyl-1-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















